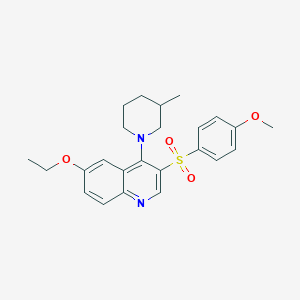
6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as E-4031, is a quinoline derivative that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac muscle cells, and its mechanism of action has been widely investigated in both in vitro and in vivo experiments.
科学的研究の応用
Fluorescence in Biological Studies
One of the primary applications of quinoline derivatives in scientific research is as fluorescent agents for biological studies. For example, the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, employs quinoline derivatives. These compounds are significant for studying biological zinc(II) due to their fluorescence properties. The process involves demethylation and reactions with ethyl bromoacetate, highlighting the utility of quinoline compounds in creating sensitive and specific probes for zinc in biological systems (Mahadevan et al., 1996).
Antibacterial Agents
Another critical area of research is the development of antibacterial agents. Quinoline derivatives have been synthesized and evaluated for their effectiveness against bacteria. For instance, novel quinoxaline sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline and demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoline compounds as a basis for new antibacterial treatments, showcasing their importance in addressing antibiotic resistance (Alavi et al., 2017).
Antitumor Activity
Quinoline derivatives are also being explored for their antitumor properties. For instance, fused tri- and tetracyclic quinolines with specific side chains have been synthesized and investigated for their DNA intercalative properties, cytotoxicity, and antitumor activity against P388 leukemia. The ability of these compounds to induce topoisomerase II-dependent DNA cleavage suggests a promising avenue for cancer treatment research, highlighting the versatility of quinoline compounds in medicinal chemistry (Yamato et al., 1989).
Antituberculosis Agents
In the fight against tuberculosis, quinoxaline-2-carboxylate 1,4-dioxide derivatives, a class of quinoline derivatives, have been synthesized and assessed for their in vitro antituberculosis activity. These compounds have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, with variations in the substituents on the quinoxaline nucleus significantly affecting their efficacy. This research points to the potential of quinoline derivatives in developing new treatments for tuberculosis, a critical global health challenge (Jaso et al., 2005).
特性
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-30-19-9-12-22-21(14-19)24(26-13-5-6-17(2)16-26)23(15-25-22)31(27,28)20-10-7-18(29-3)8-11-20/h7-12,14-15,17H,4-6,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNAXYYNVVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)

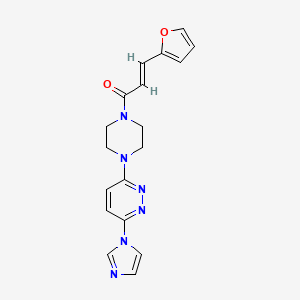
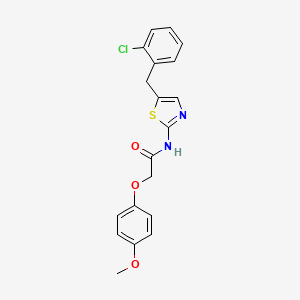


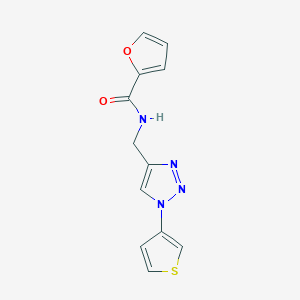
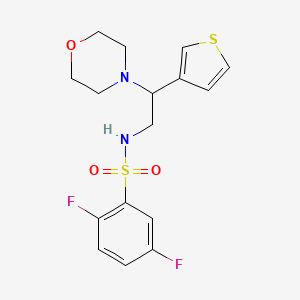
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
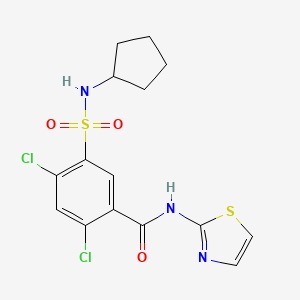
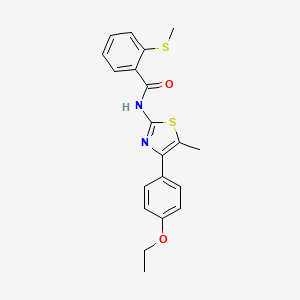
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
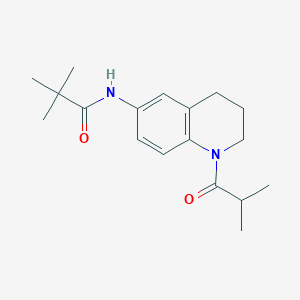
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)